molecular formula C10H12O2 B6148195 2-(2-methoxyphenyl)propanal CAS No. 103108-05-0

2-(2-methoxyphenyl)propanal

Cat. No.: B6148195
CAS No.: 103108-05-0
M. Wt: 164.2
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Description

2-(2-Methoxyphenyl)propanal is an aromatic aldehyde featuring a propanal chain substituted at the 2-position of a methoxy-bearing phenyl ring. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.20 g/mol. The compound’s structure combines the reactivity of an aldehyde group with the electron-donating effects of the methoxy substituent, making it valuable in organic synthesis and fragrance applications.

Properties

CAS No.

103108-05-0

Molecular Formula

C10H12O2

Molecular Weight

164.2

Purity

95

Origin of Product

United States

Preparation Methods

Aldol Condensation-Based Synthesis

Aldol condensation represents a classical route for constructing carbon-carbon bonds between carbonyl compounds. For 2-(2-methoxyphenyl)propanal, this method involves reacting 2-methoxybenzaldehyde with acetaldehyde under basic conditions. The reaction proceeds via enolate formation, followed by nucleophilic attack on the aldehyde carbonyl group.

Mechanism and Conditions :

  • Base Catalyst : Sodium hydroxide or L-proline in ethanol facilitates enolate generation.

  • Temperature : 0–25°C to minimize side reactions such as over-condensation.

  • Workup : Acidic quenching (e.g., HCl) followed by extraction with ethyl acetate (EtOAc) and drying over sodium sulfate (Na₂SO₄) .

Yield Optimization :

  • Molar Ratio : A 1:1 ratio of 2-methoxybenzaldehyde to acetaldehyde minimizes dimerization.

  • Solvent Choice : Ethanol or tetrahydrofuran (THF) enhances solubility of intermediates.

Challenges :

  • Over-oxidation to carboxylic acids if harsh conditions are employed.

  • Competing Cannizzaro reaction in strongly basic media.

Oxidation of Primary Alcohols

2-(2-Methoxyphenyl)propan-1-ol serves as a direct precursor to the target aldehyde. Oxidation methods must selectively target the primary alcohol while preserving the methoxy group.

Reagents and Conditions :

  • Pyridinium Chlorochromate (PCC) : A mild oxidant in dichloromethane (DCM) at room temperature, yielding 65–75% aldehyde .

  • Swern Oxidation : Oxalyl chloride and dimethyl sulfide in DCM at −60°C, achieving >80% yield with minimal over-oxidation.

Industrial Scalability :

  • Continuous flow systems improve safety and efficiency for large-scale PCC oxidations.

  • Distillation under reduced pressure (50–100 mbar) isolates the aldehyde from byproducts.

Reductive Amination Followed by Hydrolysis

This two-step approach involves forming an imine intermediate, which is subsequently reduced and hydrolyzed to the aldehyde.

Step 1: Imine Formation

  • Reactants : 2-Methoxybenzaldehyde and propylamine in methanol.

  • Catalyst : Acetic acid (5 mol%) at 60°C for 4 hours.

Step 2: Reduction and Hydrolysis

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • Hydrolysis : 2 M HCl at 80°C for 2 hours liberates the aldehyde.

Advantages :

  • High functional group tolerance.

  • Amenable to asymmetric synthesis with chiral amines.

Grignard Reaction-Based Pathways

Grignard reagents offer a versatile route to aldehydes via controlled addition to carbonyl compounds.

Synthetic Sequence :

  • Grignard Formation : Methyl magnesium bromide (MeMgBr) in THF.

  • Nucleophilic Attack : Reaction with 2-methoxybenzaldehyde forms a secondary alcohol.

  • Oxidation : Dess-Martin periodinane (DMP) oxidizes the alcohol to the aldehyde.

Yield Considerations :

  • Strict anhydrous conditions prevent reagent decomposition.

  • Low temperatures (−78°C) enhance regioselectivity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Aldol Condensation60–7085–90ModerateHigh
Alcohol Oxidation70–8090–95HighModerate
Reductive Amination50–6080–85LowLow
Grignard Reaction65–7588–92ModerateHigh

Key Observations :

  • Alcohol oxidation balances yield and scalability for industrial applications.

  • Aldol condensation remains cost-effective but requires rigorous pH control.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes safety, efficiency, and reproducibility.

Optimized Aldol Condensation :

  • Continuous Flow Reactors : Reduce reaction time from hours to minutes.

  • In-line Analytics : UV-Vis spectroscopy monitors intermediate formation.

  • Purification : Short-path distillation under nitrogen atmosphere minimizes thermal degradation.

Waste Management :

  • Solvent recovery systems (e.g., rotary evaporation) reduce environmental impact.

  • Neutralization of basic residues with citric acid prevents pipeline corrosion.

Emerging Methodologies and Innovations

Recent advances in catalysis and automation offer promising alternatives:

Photoredox Catalysis :

  • Visible light-driven oxidation of alcohols using iridium complexes (e.g., [Ir(ppy)₃]).

  • Benefits: Room temperature conditions, no toxic oxidants.

Enzymatic Synthesis :

  • Alcohol dehydrogenases (ADHs) selectively oxidize primary alcohols.

  • Example : ADH from Lactobacillus brevis achieves 90% conversion in phosphate buffer (pH 7.5) .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)propanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 2-(2-Methoxyphenyl)propanoic acid.

    Reduction: 2-(2-Methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Methoxyphenyl)propanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)propanal involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2-(2-methoxyphenyl)propanal and related compounds:

Compound Name Molecular Formula Functional Groups Key Properties/Applications References
This compound C₁₀H₁₂O₂ Aldehyde, Methoxy Fragrance ingredient, synthesis
2-(2-Methoxyphenyl)-2-methylpropanoic acid C₁₁H₁₄O₃ Carboxylic acid, Methoxy Research use, limited hazard data
2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol C₁₇H₂₀O₅ Diol, Methoxy (×2) High polarity, pharmaceutical potential
2-Methyl-2-phenylpropanoyl chloride C₁₀H₁₁ClO Acyl chloride, Phenyl Reactive intermediate in synthesis
2-(2-Methoxyphenyl)pyridine-1-oxide C₁₂H₁₁NO₂ Pyridine oxide, Methoxy Chiral resolution studies
Key Observations:
  • Aldehyde vs. Carboxylic Acid: The aldehyde group in this compound confers higher reactivity (e.g., susceptibility to oxidation) compared to the carboxylic acid derivative (2-(2-methoxyphenyl)-2-methylpropanoic acid). The latter is more stable but lacks the aldehyde’s utility in condensation reactions .
  • Aromatic Substitution : Replacing the methoxy group with a 3-methylbut-2-en-1-yl substituent (as in the patented compound 2-(2-(3-methylbut-2-en-1-yl)phenyl)propanal) increases lipophilicity, altering odor profiles and volatility for fragrance applications .
  • Heterocyclic vs. Phenyl Systems: The pyridine oxide in 2-(2-methoxyphenyl)pyridine-1-oxide introduces dipole interactions and hydrogen-bonding capabilities, which are absent in the purely phenyl-based propanal.

Reactivity and Stability

  • Aldehyde Group: this compound’s aldehyde group is prone to oxidation (forming carboxylic acids) and nucleophilic additions. In contrast, the acyl chloride (2-methyl-2-phenylpropanoyl chloride) undergoes rapid hydrolysis and nucleophilic substitution, making it unsuitable for long-term storage .
  • Methoxy Substituent : The electron-donating methoxy group stabilizes the aromatic ring via resonance, directing electrophilic substitution to the para position. This effect is consistent across methoxy-bearing analogs .

Q & A

Q. What are the optimal synthetic routes for 2-(2-methoxyphenyl)propanal, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via oxidation of 2-(2-methoxyphenyl)-2-methylpropanol using potassium permanganate (KMnO₄) in acidic conditions (e.g., H₂SO₄) . Alternatively, nucleophilic substitution reactions involving methoxy-phenolic precursors under basic conditions (e.g., NaOH) are effective . Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., PubChem data) to confirm methoxy (-OCH₃) and aldehyde (-CHO) functional groups .
  • X-ray crystallography : For crystalline samples, analyze unit cell parameters and hydrogen-bonding patterns (e.g., O–H⋯O interactions) as demonstrated for structurally similar compounds .
  • LC-MS : Confirm molecular weight (MW 178.22 g/mol) and purity (>95%) using high-resolution mass spectrometry .

Advanced Research Questions

Q. How does the methoxy substituent at the 2-position influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The methoxy group exerts both steric and electronic effects:
  • Steric hindrance : The ortho-methoxy group restricts access to the aldehyde, favoring regioselective reactions at less hindered sites .
  • Electron donation : Methoxy’s +M effect stabilizes intermediates in aldol condensations, as shown in studies of analogous propanal derivatives .
  • Experimental validation: Compare reaction rates with para-methoxy analogs using kinetic assays (e.g., UV-Vis monitoring) .

Q. What strategies mitigate competing side reactions during large-scale synthesis of this compound?

  • Methodological Answer :
  • Continuous flow reactors : Enhance heat/mass transfer and reduce aldehyde oxidation byproducts (e.g., carboxylic acids) .
  • In situ protection : Temporarily protect the aldehyde group with ethylene glycol before introducing reactive reagents .
  • Process analytical technology (PAT) : Use real-time FTIR or Raman spectroscopy to monitor reaction progression and adjust parameters dynamically .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular docking : Simulate binding affinities with enzymes (e.g., cytochrome P450) using software like AutoDock Vina, referencing crystallographic data from similar aldehydes .
  • QSAR studies : Corrogate the methoxy group’s impact on bioactivity using datasets from PubChem or ChEMBL .
  • MD simulations : Assess stability of protein-ligand complexes over 100-ns trajectories (e.g., GROMACS) to identify key binding residues .

Data Contradictions and Resolution

Q. Discrepancies in reported hazard classifications: How should safety protocols be designed?

  • Methodological Answer :
  • Evidence review : While some SDS sheets classify the compound as "no known hazard" , others note risks under specific conditions (e.g., inhalation of vapors) .
  • Precautionary measures : Default to OSHA guidelines for aldehydes: use fume hoods, PPE (nitrile gloves, goggles), and store under nitrogen to prevent peroxide formation .
  • Institutional review : Cross-check with NITE GHS classifications and update lab SOPs biannually .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight178.22 g/mol
Boiling Point~220°C (estimated via EPI Suite)
Preferred Oxidation AgentKMnO₄ in H₂SO₄
Crystallographic Space GroupP2₁/c (monoclinic)

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